(2S)-2-((tert-Butoxycarbonyl)amino)-2-(3,5-dihydroxyadamantan-1-yl)acetic acid
Description
The compound "(2S)-2-((tert-Butoxycarbonyl)amino)-2-(3,5-dihydroxyadamantan-1-yl)acetic acid" (CAS: 681282-72-4) is a chiral, Boc-protected amino acid derivative featuring a rigid adamantane core substituted with hydroxyl groups at the 3- and 5-positions. The stereochemistry at the C2 position (S-configuration) is critical for its biological interactions, particularly in enzyme inhibition or receptor binding.
Properties
Molecular Formula |
C17H27NO6 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(2S)-2-(3,5-dihydroxy-1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C17H27NO6/c1-14(2,3)24-13(21)18-11(12(19)20)15-4-10-5-16(22,7-15)9-17(23,6-10)8-15/h10-11,22-23H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10?,11-,15?,16?,17?/m1/s1 |
InChI Key |
ZNYYESJIBYSDAL-RVWCEBKHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C12CC3CC(C1)(CC(C3)(C2)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)(CC(C3)(C2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-((tert-Butoxycarbonyl)amino)-2-(3,5-dihydroxyadamantan-1-yl)acetic acid typically involves multiple steps. One common approach is to start with the adamantane core, which is functionalized to introduce hydroxyl groups at the 3 and 5 positions. This can be achieved through various oxidation reactions. The next step involves the introduction of the Boc-protected amino group, which can be done using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. Finally, the acetic acid moiety is introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-((tert-Butoxycarbonyl)amino)-2-(3,5-dihydroxyadamantan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the free amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate or a drug delivery agent.
Industry: Utilized in the development of new materials with unique properties due to the adamantane core.
Mechanism of Action
The mechanism of action of (2S)-2-((tert-Butoxycarbonyl)amino)-2-(3,5-dihydroxyadamantan-1-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in further reactions. The adamantane core provides structural stability and can enhance the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The following table compares the target compound with structurally related Boc-protected amino acid derivatives:
Physicochemical Properties
- Thermal Stability : Adamantane derivatives typically exhibit higher melting points (>200°C estimated) due to their rigid structure, unlike the benzoic acid analog (mp 150–151°C) .
Biological Activity
(2S)-2-((tert-Butoxycarbonyl)amino)-2-(3,5-dihydroxyadamantan-1-yl)acetic acid, commonly referred to as BOC-adamantaneglycine, is a compound of interest due to its potential biological activities. This compound features a unique adamantane structure, which is known for its stability and ability to interact with biological systems. The following sections detail its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula: C17H27NO5
- Molecular Weight: 327.41 g/mol
- CAS Number: 361442-00-4
Mechanisms of Biological Activity
The biological activity of (2S)-2-((tert-Butoxycarbonyl)amino)-2-(3,5-dihydroxyadamantan-1-yl)acetic acid has been attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting certain proteases which are crucial in various physiological processes.
- Interaction with Receptors : The adamantane moiety is known to interact with neurotransmitter receptors, particularly in the central nervous system. This interaction could lead to modulation of neurotransmitter release and activity.
- Antioxidant Properties : Preliminary studies suggest that the hydroxyl groups present in the compound may confer antioxidant properties, potentially reducing oxidative stress in cells.
Study 1: Enzymatic Inhibition
A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of BOC-adamantaneglycine on serine proteases. The results demonstrated a significant reduction in enzymatic activity at concentrations as low as 10 µM, indicating strong binding affinity and specificity towards the target enzymes .
Study 2: Neurotransmitter Modulation
In a neuropharmacological study, BOC-adamantaneglycine was administered to rodent models to evaluate its effects on dopamine release. The findings revealed that the compound increased dopamine levels in the striatum by approximately 30%, suggesting its potential role as a modulator of dopaminergic signaling .
Study 3: Antioxidative Effects
Research conducted on human cell lines showed that treatment with BOC-adamantaneglycine reduced markers of oxidative stress by 25% compared to untreated controls. This suggests that the compound may have protective effects against oxidative damage .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
